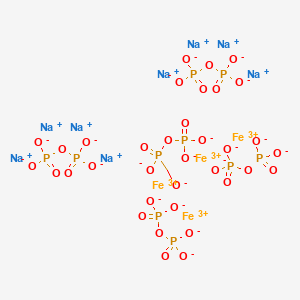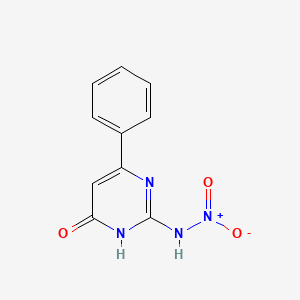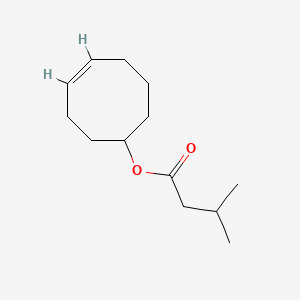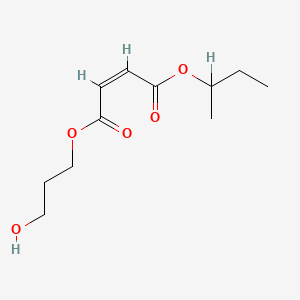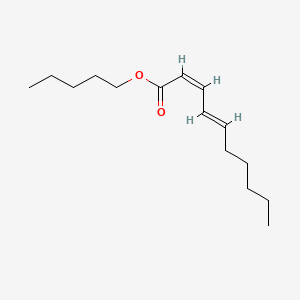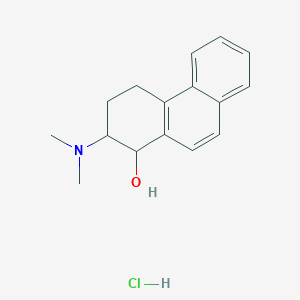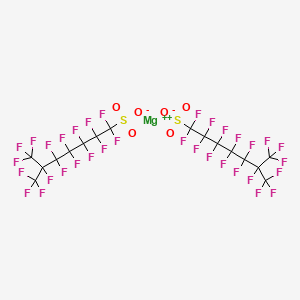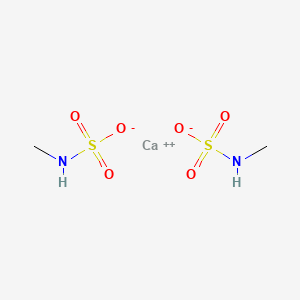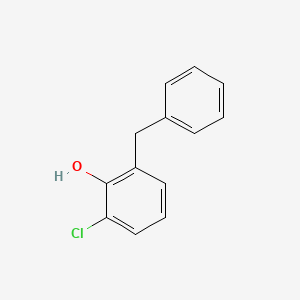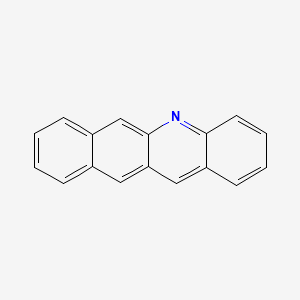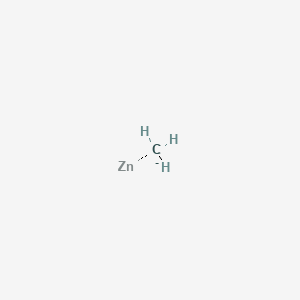
Methyl zinc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl zinc, with the chemical formula CH₃Zn, is an organozinc compound. It is a colorless liquid that is highly reactive and pyrophoric, meaning it can ignite spontaneously in air. This compound is primarily used in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl zinc can be synthesized through the reaction of zinc with methyl iodide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as diethyl ether or tetrahydrofuran. The general reaction is as follows:
Zn+CH3I→CH3ZnI
Industrial Production Methods: Industrial production of this compound involves similar methods but on a larger scale. The process requires stringent control of reaction conditions to ensure safety and maximize yield. The use of specialized equipment to handle the pyrophoric nature of this compound is essential.
Chemical Reactions Analysis
Types of Reactions: Methyl zinc undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form zinc oxide and methane.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: this compound can participate in nucleophilic substitution reactions, where the methyl group is transferred to an electrophile.
Common Reagents and Conditions:
Oxidation: Oxygen or air can oxidize this compound.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Alkyl halides or other electrophiles in an inert solvent.
Major Products Formed:
Oxidation: Zinc oxide (ZnO) and methane (CH₄).
Reduction: Various reduced organic compounds.
Substitution: New organozinc compounds with different alkyl groups.
Scientific Research Applications
Methyl zinc has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential role in biological systems, although its high reactivity limits its direct use.
Medicine: Limited direct applications due to its reactivity, but derivatives and related compounds are studied for potential therapeutic uses.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl zinc involves its ability to act as a nucleophile, donating its methyl group to electrophiles. This reactivity is due to the polar nature of the carbon-zinc bond, where the carbon is partially negative and the zinc is partially positive. This polarization facilitates the transfer of the methyl group to various substrates.
Comparison with Similar Compounds
- Diethyl zinc (C₂H₅)₂Zn
- Dimethyl cadmium (CH₃)₂Cd
- Dimethyl mercury (CH₃)₂Hg
Comparison:
- Reactivity: Methyl zinc is highly reactive and pyrophoric, similar to diethyl zinc but more reactive than dimethyl cadmium and dimethyl mercury.
- Toxicity: this compound is less toxic compared to dimethyl cadmium and dimethyl mercury, which are highly toxic and pose significant health risks.
- Applications: While all these compounds are used in organic synthesis, this compound is preferred for its higher reactivity and lower toxicity.
This compound stands out due to its unique combination of high reactivity and relatively lower toxicity, making it a valuable reagent in organic synthesis.
Properties
CAS No. |
42217-98-1 |
|---|---|
Molecular Formula |
CH3Zn- |
Molecular Weight |
80.4 g/mol |
IUPAC Name |
carbanide;zinc |
InChI |
InChI=1S/CH3.Zn/h1H3;/q-1; |
InChI Key |
DXRNQWQBMGZRJX-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


